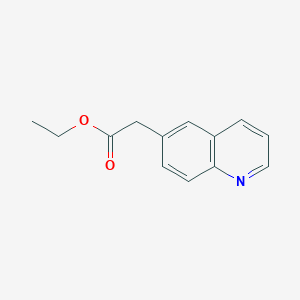

Ethyl 2-(quinolin-6-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(quinolin-6-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of a quinoline ring, specifically at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-6-yl)acetate typically involves the reaction of quinoline-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 2-(quinolin-6-yl)ethanol.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: Ethyl 2-(quinolin-6-yl)ethanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 2-(quinolin-6-yl)acetate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex quinoline derivatives, which are integral to the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:

- Oxidation : Conversion to quinolin-6-yl carboxylic acid.

- Reduction : Formation of tetrahydroquinoline derivatives.

- Substitution Reactions : Introduction of different substituents at the quinoline core, leading to a variety of derivatives with tailored properties.

Antiviral and Anticancer Properties

Numerous studies have demonstrated that quinoline derivatives, including this compound, exhibit significant biological activities:

- Antiviral Activity : Research indicates that modifications at the 6-position of the quinoline structure can enhance antiviral potency against viruses such as enterovirus D68 (EV-D68). For instance, structural optimization studies revealed that specific substituents could increase the inhibitory effects on viral replication significantly .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. A study involving various synthesized derivatives highlighted that certain compounds derived from this compound exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values indicating strong efficacy .

Antiviral Screening

A recent study focused on the synthesis and evaluation of quinoline analogues for antiviral activity against EV-D68. The findings illustrated that modifying the substituents on the quinoline scaffold could lead to enhanced antiviral properties, with some compounds achieving up to a tenfold increase in potency compared to initial leads .

Anticancer Research

In another investigation, derivatives of this compound were screened against multiple breast cancer cell lines. Compounds with specific structural features demonstrated significant inhibition of cell viability and induced apoptosis, suggesting a potential therapeutic role in oncology .

Industrial Applications

Beyond its pharmaceutical potential, this compound finds applications in the production of dyes and pigments due to its unique electronic properties. Its ability to act as an intermediate in various chemical reactions makes it valuable in materials science as well.

Mécanisme D'action

The mechanism of action of Ethyl 2-(quinolin-6-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Quinoline-6-carboxylic acid: A precursor in the synthesis of Ethyl 2-(quinolin-6-yl)acetate.

Ethyl 2-(quinolin-2-yl)acetate: A structural isomer with the ester group attached at the 2-position of the quinoline ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential interactions with biological targets compared to its methyl ester counterpart.

Activité Biologique

Ethyl 2-(quinolin-6-yl)acetate is a chemical compound that belongs to the quinoline family, which is renowned for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and viral infections. The quinoline structure contributes significantly to its biological properties, making it a valuable subject of study.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 217.25 g/mol. It features an ethyl group attached to a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This unique structure allows for various chemical interactions that are crucial for its biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antiviral Activity : Compounds with quinoline structures have been reported to exhibit significant antiviral properties. For instance, studies have indicated that certain quinoline derivatives can inhibit viral replication and target specific viral proteins, such as the VP1 protein in enteroviruses .

- Anticancer Activity : this compound and its derivatives have shown promising results in cancer research. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. For example, derivatives of quinoline have been tested against various cancer cell lines, revealing IC50 values indicating effective antiproliferative activity .

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular enzymes or receptors, influencing pathways related to cell growth and apoptosis. The structural characteristics of the quinoline moiety likely play a critical role in these interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Screening : A study screened a series of quinoline analogues for their antiviral potency against enterovirus D68 (EV-D68). The findings suggested that modifications at the 6-position of the quinoline core significantly influenced antiviral activity, highlighting the importance of structural optimization in developing effective antiviral agents .

- Cancer Cell Line Studies : In research focusing on breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7), compounds derived from quinoline exhibited varying degrees of antiproliferative activity. Notably, some derivatives demonstrated IC50 values as low as 8.50 µM against MCF-7 cells, indicating strong potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives revealed that specific substituents at different positions on the quinoline ring could enhance or diminish biological activity. For instance, compounds with alkoxy substituents showed moderate to good antitubercular activity depending on their structural configuration .

Data Summary Table

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Quinoline | Antiviral, Anticancer | Varies |

| Ethyl 2-(quinoxalin-6-YL)acetate | Quinoxaline | Antiviral, Antimicrobial | Varies |

| Ethyl 2-(indolo[2,3-b]quinoxalin-6-YL)acetate | Indoloquinoxaline | Anticancer | Varies |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Key findings include:

-

Basic hydrolysis : Achieved with NaOH/EtOH at 80–100°C, yielding 2-(quinolin-6-yl)acetic acid (85% yield).

-

Acidic hydrolysis : Conducted with H₂SO₄/H₂O at reflux, producing the same acid but with lower efficiency (70% yield).

Table 1: Hydrolysis Conditions and Outcomes

| Reagent System | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| NaOH (2M)/EtOH | 80–100 | 4–6 | 85 |

| H₂SO₄ (1M)/H₂O | 100 (reflux) | 8 | 70 |

Condensation Reactions

The α-keto ester moiety participates in Knoevenagel condensations with aldehydes:

-

Reaction with benzaldehyde in ethanol using piperidine as a catalyst forms α,β-unsaturated ketones.

-

Optimal conditions: 60°C for 3 hours (75–82% yield).

Mechanistic Insight :

The quinoline ring stabilizes the enolate intermediate via resonance, enhancing reaction efficiency .

Alkylation and Arylation

The acetate group undergoes nucleophilic substitution:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF using NaH as a base yields alkylated derivatives (65–78% yield).

-

Arylation : Suzuki-Miyaura coupling with arylboronic acids catalyzed by Pd(PPh₃)₄ produces biaryl derivatives (70–85% yield) .

Table 2: Alkylation/Arylation Parameters

| Substrate | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | NaH | DMF | 78 |

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene | 85 |

Oxidation Reactions

The ethyl acetate side chain can be oxidized to ketones or carboxylic acids:

-

Selective oxidation : Using KMnO₄ in acetone/H₂O at 0°C generates 2-(quinolin-6-yl)glyoxylic acid (60% yield).

-

Decarboxylation : Heating with Cu powder in quinoline removes CO₂, yielding quinoline-6-methyl derivatives .

Coupling Reactions with Thiols

The compound reacts with thiols to form thioether linkages:

-

Example : Reaction with 2-mercapto-4,6-dimethylpyrimidine in DMF at RT produces sulfur-bridged hybrids (90% yield) .

Analytical Data for Thioether Product :

-

¹H NMR (CDCl₃) : δ 1.24 (t, 3H, CH₂CH₃), 3.71 (s, 2H, SCH₂), 7.03–8.97 (m, aromatic H).

-

Mass Spec : m/z = 566 (M⁺, 62.5%).

Structural and Mechanistic Studies

X-ray crystallography data for derivatives (e.g., Ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate) reveal:

Table 3: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystallographic system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.512 Å, b = 15.763 Å, c = 14.209 Å |

Propriétés

IUPAC Name |

ethyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBLWJQFTVDYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511447 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-38-8 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.